molecular formula C10H17BrO B13204680 2-(Bromomethyl)-4-cyclopentyloxolane

2-(Bromomethyl)-4-cyclopentyloxolane

Cat. No.: B13204680
M. Wt: 233.14 g/mol
InChI Key: HGOWSWGOWMWYHC-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-cyclopentyloxolane is an organic compound featuring a bromomethyl group attached to a cyclopentyloxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-cyclopentyloxolane typically involves the bromination of a precursor compound. One common method includes the bromination of cyclopentyloxolane using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-cyclopentyloxolane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or brominated derivatives.

    Reduction Reactions: Reduction of the bromomethyl group can yield cyclopentyloxolane derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Formation of brominated oxolane derivatives.

    Reduction: Formation of cyclopentyloxolane derivatives with reduced functional groups.

Scientific Research Applications

2-(Bromomethyl)-4-cyclopentyloxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-cyclopentyloxolane involves its reactivity with nucleophiles and electrophiles. The bromomethyl group acts as a reactive site, facilitating various chemical transformations. The compound can interact with molecular targets such as enzymes or receptors, leading to potential biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-4-cyclopentyloxolane is unique due to its cyclopentyloxolane ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications and potential biological studies.

Properties

Molecular Formula

C10H17BrO

Molecular Weight

233.14 g/mol

IUPAC Name

2-(bromomethyl)-4-cyclopentyloxolane

InChI

InChI=1S/C10H17BrO/c11-6-10-5-9(7-12-10)8-3-1-2-4-8/h8-10H,1-7H2

InChI Key

HGOWSWGOWMWYHC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2CC(OC2)CBr

Origin of Product

United States

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